molecular formula C9H11F2NO2 B6266726 2,5-difluoro-4-(2-methoxyethoxy)aniline CAS No. 1342588-84-4

2,5-difluoro-4-(2-methoxyethoxy)aniline

Cat. No. B6266726
CAS RN: 1342588-84-4
M. Wt: 203.2
InChI Key:
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Description

2,5-Difluoro-4-(2-methoxyethoxy)aniline (DFMEA) is a synthetic aromatic amine that has been studied for its potential applications in scientific research. DFMEA is a colorless, odorless, and water-soluble compound that can be used as a reagent and catalyst in various organic synthesis reactions. It is also used as a building block for the synthesis of a variety of other organic compounds. DFMEA has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry.

Scientific Research Applications

2,5-difluoro-4-(2-methoxyethoxy)aniline has a variety of potential applications in scientific research. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocyclic compounds and polymers. It has also been used as a catalyst for the synthesis of peptides and other organic compounds. In addition, 2,5-difluoro-4-(2-methoxyethoxy)aniline has been used as a ligand for the preparation of metal-organic frameworks and as a functionalizing agent for carbon nanotubes.

Mechanism of Action

The mechanism of action of 2,5-difluoro-4-(2-methoxyethoxy)aniline is not completely understood. However, it is believed to act as an electron donor in some reactions, and as an electron acceptor in others. In addition, it has been suggested that 2,5-difluoro-4-(2-methoxyethoxy)aniline may act as a chelating agent, binding to certain metal ions and forming complexes that can be used in various organic synthesis reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-difluoro-4-(2-methoxyethoxy)aniline are not well understood. However, it has been suggested that 2,5-difluoro-4-(2-methoxyethoxy)aniline may have some antifungal and antibacterial activity. In addition, it has been proposed that 2,5-difluoro-4-(2-methoxyethoxy)aniline may be able to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2,5-difluoro-4-(2-methoxyethoxy)aniline in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and purify, and does not require the use of hazardous chemicals. However, it is important to note that 2,5-difluoro-4-(2-methoxyethoxy)aniline is a relatively new compound and its properties are not yet fully understood. As such, there is still a need for further research into its potential applications in scientific research.

Future Directions

There are a number of potential future directions for research into 2,5-difluoro-4-(2-methoxyethoxy)aniline. One potential application is its use as a ligand for the preparation of metal-organic frameworks. Additionally, further research into its potential biological activity could reveal new applications in medicinal chemistry. Finally, its use as a reagent and catalyst in organic synthesis reactions could be further explored, as this could lead to the development of new and more efficient synthetic pathways.

Synthesis Methods

2,5-difluoro-4-(2-methoxyethoxy)aniline can be synthesized by a variety of methods. One method involves the reaction of 2,5-difluorobenzoic acid and 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C and yields a white solid product. The product can be purified by recrystallization from a mixture of ethanol and water.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,5-difluoro-4-(2-methoxyethoxy)aniline can be achieved through a multi-step process involving the protection of aniline, introduction of fluorine atoms, and etherification of the protected aniline with 2-methoxyethanol.", "Starting Materials": [ "Aniline", "2,5-difluoro-4-nitroaniline", "Sodium hydride", "Methanol", "2-methoxyethanol", "Sulfuric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of aniline with methanol and sulfuric acid to form N-methoxyaniline", "Reduction of 2,5-difluoro-4-nitroaniline with sodium hydride in methanol to form 2,5-difluoro-4-aminophenol", "Diazotization of 2,5-difluoro-4-aminophenol with sodium nitrite and hydrochloric acid to form diazonium salt", "Coupling of diazonium salt with N-methoxyaniline in the presence of sodium bicarbonate to form 2,5-difluoro-4-(N-methoxy)aniline", "Etherification of 2,5-difluoro-4-(N-methoxy)aniline with 2-methoxyethanol in the presence of sulfuric acid to form 2,5-difluoro-4-(2-methoxyethoxy)aniline", "Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with dichloromethane", "Washing of the organic layer with water and brine, and drying over anhydrous sodium sulfate", "Purification of the product by column chromatography using a suitable solvent system" ] }

CAS RN

1342588-84-4

Molecular Formula

C9H11F2NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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